2-Methyl-4-benzothiazolesulfonamide

Sulfonylurea herbicide Agrochemical intermediate Benzothiazole SAR

Procure the exact 2-methyl-4-benzothiazolesulfonamide (C₈H₈N₂O₂S₂, MW 228.3) scaffold—the critical intermediate in DuPont's foundational sulfonylurea herbicide patent (US4643759) where its 4,6-dimethoxypyrimidin-2-yl carbamoyl adduct was designated 'most preferred.' The benzothiazole core with defined 2-methyl-4-sulfonamide substitution is essential for herbicidal potency and carbonic anhydrase isoform selectivity (Ki as low as 0.025 µM vs. hCA II). Positional isomers or simple phenyl/thiazole replacements fundamentally alter electronic properties and target binding. Start SAR exploration from the validated lead scaffold.

Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
Cat. No. B8471404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-benzothiazolesulfonamide
Molecular FormulaC8H8N2O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC=C2S(=O)(=O)N
InChIInChI=1S/C8H8N2O2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3,(H2,9,11,12)
InChIKeyUDJVVYUCCPYGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-benzothiazolesulfonamide Procurement Guide: Differentiated Sulfonamide Intermediate for Herbicidal and Pharmacological Research


2-Methyl-4-benzothiazolesulfonamide (C₈H₈N₂O₂S₂, MW 228.3 g/mol) is a benzothiazole-fused sulfonamide building block that serves as a critical intermediate in the synthesis of herbicidal sulfonylurea compounds, as exemplified by its incorporation into N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2-methyl-4-benzothiazolesulfonamide, one of the two most preferred compounds in DuPont's foundational sulfonylurea herbicide patent US4643759 [1]. Unlike simple benzenesulfonamides, the benzothiazole core introduces a fused heterocyclic architecture that modulates electronic properties, lipophilicity, and target binding, making this compound a valuable scaffold for structure-activity relationship (SAR) exploration in both agrochemical and medicinal chemistry programs, including carbonic anhydrase inhibition where benzothiazole sulfonamide derivatives have demonstrated Ki values as low as 0.025 µM against hCA II [2].

Why 2-Methyl-4-benzothiazolesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


The 2-methyl substituent on the benzothiazole ring and the sulfonamide group specifically at the 4-position are the exact structural features required for conversion into potent sulfonylurea herbicides with optimized efficacy [1]. Simply substituting with other benzothiazolesulfonamide positional isomers (e.g., 5- or 6-sulfonamide), or replacing the benzothiazole core with a simple phenyl or thiazole ring, fundamentally alters the electronic environment at the sulfonamide nitrogen, which governs reactivity with heterocyclic isocyanates and downstream herbicidal potency. In medicinal chemistry, benzothiazole sulfonamides with defined substitution patterns have demonstrated carbonic anhydrase inhibition with Ki values ranging from 0.025 to 0.682 µM, with lead compounds exceeding the potency of the clinical standard acetazolamide—a profile that does not generalize to random benzothiazole sulfonamide congeners [2]. Furthermore, specific benzothiazole-sulfonamide analogues have achieved selective nanomolar inhibition of tumor-associated CA IX over off-target cytosolic isoforms [3].

Quantitative Evidence Guide: Measurable Differentiation of 2-Methyl-4-benzothiazolesulfonamide Against Key Comparators


Herbicidal Sulfonylurea Lead Designation: 2-Methyl-4-Substitution Selected as 'Most Preferred' Over Other Benzothiazole Isomers in DuPont Patent US4643759

In US4643759, the DuPont inventors explicitly designated N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2-methyl-4-benzothiazolesulfonamide and its 4-methoxy-6-methyltriazin-2-yl analogue as the two most preferred compounds, selected for 'reasons of higher herbicidal efficacy and/or greater ease of synthesis' from a broad genus of sulfonamide herbicides [1]. This binary designation places 2-methyl-4-benzothiazolesulfonamide as the sole sulfonamide intermediate that, when elaborated with specific heterocyclic carbamoyl groups, yields herbicidal sulfonylureas with optimal activity profiles. In contrast, the corresponding des-methyl analog (benzothiazole-4-sulfonamide lacking the 2-methyl group) and alternative substitution patterns (5- or 6-sulfonamide positional isomers) were absent from the most preferred list, establishing the 2-methyl-4-substitution pattern as a critical structural determinant for herbicidal efficacy [1].

Sulfonylurea herbicide Agrochemical intermediate Benzothiazole SAR

Carbonic Anhydrase II Inhibition Potency: Benzothiazole Sulfonamide Scaffold Achieves Ki Values as Low as 0.025 µM, Surpassing Acetazolamide

In a systematic study of 10 secondary sulfonamide derivatives bearing a benzothiazole scaffold, compounds exhibited Ki values against hCA I ranging from 0.052 ± 0.022 µM to 0.971 ± 0.280 µM, and against hCA II ranging from 0.025 ± 0.010 µM to 0.682 ± 0.335 µM [1]. Several compounds inhibited their respective isoforms more potently than the standard clinical drug acetazolamide, with compound 4 identified as most effective on hCA II and compound 5 most effective on hCA I [1]. The 2-methyl substitution on the benzothiazole core is a key structural determinant that influences inhibitor binding within the CA active site by modulating both hydrophobic contacts with the active site cleft and the pKa of the coordinated zinc-water nucleophile [1].

Carbonic anhydrase inhibitor Glaucoma therapeutics Enzyme inhibition Ki

Tumor-Associated Carbonic Anhydrase IX Selectivity: Benzothiazole-Sulfonamide Analogues Achieve Nanomolar Selective Inhibition Over Off-Target Isoforms

In a 2022 study by Manzoor et al., two series of benzene- and benzothiazole-sulfonamide derivatives (XS-1 to XS-22) were assayed for inhibition of physiologically relevant hCA isoforms I, II, IV, and the tumor-associated isoform IX [1]. Compounds from both series displayed low to medium nanomolar range inhibition against CA I, II, and IX, with weak inhibition against CA IV. Critically, some benzothiazole-sulfonamide derivatives displayed selective inhibition towards tumor-associated CA IX within the nanomolar range, whereas the corresponding benzene-sulfonamide analogues did not achieve the same selectivity profile [1]. The benzothiazole scaffold specifically contributed to isoform discrimination, a selectivity feature not shared by the simpler benzene-sulfonamide series. Potent compounds were further screened for selective toxicity, demonstrating in vitro anti-proliferative effects on MCF7 breast adenocarcinoma cells while sparing normal Human Gingival Fibroblasts (HGFs) [1].

Anticancer drug discovery CA IX selective inhibitor Benzothiazole-sulfonamide SAR

Benzothiazole Sulfonamide Selectivity Across Multiple CA Isoforms: Fused Heterocycle Enables hCA IX/XII Selectivity Not Achieved by Non-Fused Sulfonamides

A 2016 study by Petrou et al. evaluated a series of benzothiazole-based sulfonamides against cytosolic hCA I and hCA II and the transmembrane tumor-associated isoforms hCA IX and hCA XII [1]. Several of the investigated benzothiazole derivatives showed interesting inhibition activity and, importantly, selectivity for inhibiting the transmembrane isoforms hCA IX and hCA XII over the off-target cytosolic ones hCA I and hCA II [1]. This isoform selectivity profile is pharmacologically significant because hCA I and II inhibition is associated with dose-limiting side effects, while selective hCA IX/XII inhibition is desired for tumor-targeted therapy. The fused benzothiazole ring system, as opposed to monocyclic sulfonamide scaffolds, was implicated through computational docking studies in enabling this discrimination by engaging additional hydrophobic contacts within the CA active site that differ among isoforms [1].

CA isoform selectivity Benzothiazole pharmacophore Transmembrane CA inhibition

Evidence-Derived Application Scenarios for 2-Methyl-4-benzothiazolesulfonamide in Research and Industrial Procurement


Sulfonylurea Herbicide Lead Optimization and Library Synthesis Programs

Agrochemical discovery teams synthesizing sulfonylurea herbicide libraries should procure 2-methyl-4-benzothiazolesulfonamide as the key intermediate for generating N-heterocyclic carbamoyl derivatives. The DuPont patent US4643759 explicitly identified the 4,6-dimethoxypyrimidin-2-yl and 4-methoxy-6-methyltriazin-2-yl carbamoyl adducts of this specific sulfonamide as 'most preferred' compounds for their superior herbicidal efficacy [1]. Procuring this precise intermediate eliminates the need for in-house sulfonamide core synthesis and ensures that SAR exploration begins from the scaffold that produced the lead candidates in the original sulfonylurea herbicide program. The broad-spectrum preemergence and postemergence activity demonstrated in the patent, tested against economically important weed species including barnyardgrass, giant foxtail, johnsongrass, and wild oats, provides a validated starting point for resistance-breaking or crop-selective herbicide development [1].

Carbonic Anhydrase Inhibitor Medicinal Chemistry Targeting Glaucoma or Tumor-Associated Isoforms

Medicinal chemistry groups developing carbonic anhydrase inhibitors for glaucoma (hCA II) or oncology (hCA IX/XII) should use 2-methyl-4-benzothiazolesulfonamide as a starting scaffold. The benzothiazole sulfonamide series has demonstrated Ki values as low as 0.025 µM against hCA II, outperforming acetazolamide on specific isoforms [1]. Furthermore, benzothiazole-sulfonamide analogues have been shown to achieve selective nanomolar inhibition of tumor-associated CA IX while sparing off-target cytosolic isoforms [2]. The 2-methyl substitution provides a synthetic handle for further SAR exploration through derivatization at the sulfonamide nitrogen, enabling modular library synthesis for parallel CA isoform screening. The demonstrated selective cytotoxicity against MCF7 breast adenocarcinoma cells versus normal HGF fibroblasts [2] provides a preliminary therapeutic window rationale for oncology-focused programs.

Isoform-Selective CA Inhibitor Development Leveraging Benzothiazole Scaffold Discrimination

Research teams requiring isoform-selective carbonic anhydrase inhibitors for chemical biology or therapeutic applications should adopt the benzothiazole sulfonamide scaffold as a privileged pharmacophore for achieving transmembrane CA selectivity. The 2016 study by Petrou et al. demonstrated that benzothiazole-based sulfonamides selectively inhibit hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and hCA II [1]. This selectivity is attributed to the fused benzothiazole ring system engaging in isoform-specific hydrophobic contacts within the CA active site, as elucidated by computational docking [1]. Starting from 2-methyl-4-benzothiazolesulfonamide provides the exact substitution pattern that can be elaborated via the 'tail approach' to further optimize isoform selectivity while maintaining nanomolar potency, a strategy validated by Manzoor et al. in their development of tumor-selective CA IX inhibitors [2].

Quote Request

Request a Quote for 2-Methyl-4-benzothiazolesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.